2-Hydroxy-2-methylhept-4-en-3-one
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Overview
Description
2-Hydroxy-2-methylhept-4-en-3-one is an organic compound with the molecular formula C8H14O2 It is characterized by the presence of a hydroxyl group (-OH) and a double bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methylhept-4-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with 3-methyl-2-butenal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is carried out at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 2-methylhept-4-en-3-one or 2-methylhept-4-enoic acid.
Reduction: Formation of 2-hydroxy-2-methylheptane.
Substitution: Formation of 2-chloro-2-methylhept-4-en-3-one.
Scientific Research Applications
2-Hydroxy-2-methylhept-4-en-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methylhept-4-en-3-one involves its interaction with specific molecular targets. The hydroxyl group and double bond allow it to participate in various biochemical pathways. For instance, it can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylhex-4-en-3-one: Similar structure but with a shorter carbon chain.
2-Hydroxy-2-methylhept-3-en-4-one: Similar structure but with the double bond in a different position.
2-Hydroxy-2-methylhept-4-en-2-one: Similar structure but with the hydroxyl group in a different position.
Uniqueness
2-Hydroxy-2-methylhept-4-en-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific reactivity and interactions are advantageous.
Properties
CAS No. |
637033-18-2 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-hydroxy-2-methylhept-4-en-3-one |
InChI |
InChI=1S/C8H14O2/c1-4-5-6-7(9)8(2,3)10/h5-6,10H,4H2,1-3H3 |
InChI Key |
MPDPZCFHTAVWIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(=O)C(C)(C)O |
Origin of Product |
United States |
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